6-苄氧基-2-萘基硼酸

描述

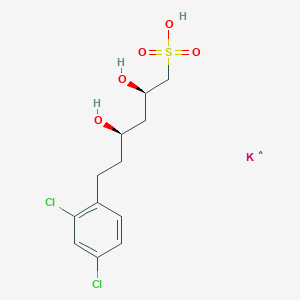

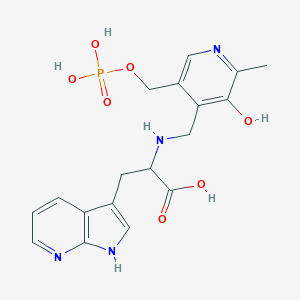

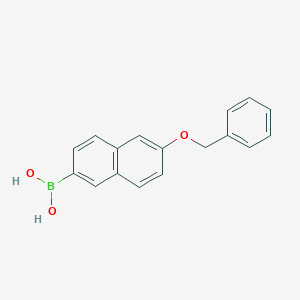

6-Benzyloxy-2-naphthylboronic acid is a laboratory chemical with the molecular formula C17H15BO3 . It is not intended for human or veterinary use and is typically used for research purposes.

Chemical Reactions Analysis

Boronic acids, including 6-Benzyloxy-2-naphthylboronic acid, are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .

科学研究应用

药物化学: 药物开发

6-苄氧基-2-萘基硼酸在药物化学中被用于合成药物化合物。其硼酸基团在创建新药方面起着重要作用,特别是那些针对酶和受体位点的药物。 该化合物能够与生物分子形成稳定的共价键,使其在开发能够调节生物途径的抑制剂方面具有价值 .

材料科学: 聚合物合成

在材料科学中,该化合物用作创建新型聚合物的构建模块。 其硼酸部分可以与各种二醇反应形成硼酸酯,而硼酸酯是合成具有特定性能(例如导电性、生物降解性或热稳定性)的聚合物的关键中间体 .

有机合成: 构建模块

6-苄氧基-2-萘基硼酸是有机合成中的通用试剂。它用于Suzuki-Miyaura交叉偶联反应,该反应对于在复杂的有机分子中构建碳-碳键至关重要。 该反应广泛用于合成天然产物、药物和先进材料 .

分析化学: 色谱法

在分析化学中,6-苄氧基-2-萘基硼酸的衍生物用作色谱法的固定相。 硼酸基团与顺式二醇(例如糖中发现的二醇)相互作用,为分离和分析复杂混合物提供了一种方法 .

农业: 杀虫剂

虽然在农业中的直接应用没有得到很好的记录,但硼酸已被探索用于开发杀虫剂。 它们破坏生物系统的能力可以用来创造更有效和环境友好的杀虫剂 .

环境科学: 感知和检测

包括6-苄氧基-2-萘基硼酸在内的硼酸化合物正在研究其在环境感知和检测中的应用。 它们可以被整合到检测各种有机和无机污染物的传感器中,有助于监测和维护环境健康 .

生物化学: 酶机制研究

该化合物也用于生物化学中研究酶机制。 硼酸部分可以与酶的活性位点形成可逆的共价键,使研究人员能够研究酶的结合和催化过程 .

纳米技术: 纳米粒子功能化

在纳米技术中,6-苄氧基-2-萘基硼酸用于对纳米粒子的表面进行功能化。 这种功能化可以赋予纳米粒子特定的识别能力,使其在靶向药物递送和诊断应用中发挥作用 .

安全和危害

6-Benzyloxy-2-naphthylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

作用机制

Target of Action

The primary target of 6-Benzyloxy-2-naphthylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as 6-Benzyloxy-2-naphthylboronic acid) transfers a formally nucleophilic organic group from boron to palladium . This is preceded by an oxidative addition step where palladium donates electrons to form a new Pd-C bond .

Biochemical Pathways

The key biochemical pathway involved in the action of 6-Benzyloxy-2-naphthylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of 6-Benzyloxy-2-naphthylboronic acid is the formation of a new carbon-carbon bond . This is a critical step in the synthesis of complex organic molecules, making this compound a valuable tool in organic chemistry .

Action Environment

The action of 6-Benzyloxy-2-naphthylboronic acid is influenced by various environmental factors. The Suzuki-Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability and reactivity of the organoboron reagent can also be tailored for application under specific conditions .

属性

IUPAC Name |

(6-phenylmethoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BO3/c19-18(20)16-8-6-15-11-17(9-7-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11,19-20H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHAZMUBLCEMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383273 | |

| Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152915-83-8 | |

| Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)